Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a piperazine ring, and a 4-(trifluoromethyl)phenyl substituent. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (hydroxy) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O3S/c1-3-15-25-19-29(26-15)18(30)17(33-19)16(13-5-7-14(8-6-13)21(22,23)24)27-9-11-28(12-10-27)20(31)32-4-2/h5-8,16,30H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSOUBVPWFTBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCN(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is suggested that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
Similar compounds have shown that their action can be influenced by factors such as temperature .
Biological Activity
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 459.52 g/mol. The compound contains a thiazole ring, a piperazine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique biological properties.
Target Proteins : The primary targets of this compound include activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB). These proteins are crucial in regulating cellular stress responses and inflammatory processes.
Biochemical Pathways :
- Endoplasmic Reticulum (ER) Stress Pathway : The compound modulates the ER stress response, which is essential for protein folding and quality control within the cell.
- NF-kB Inflammatory Pathway : It also influences the NF-kB pathway, which plays a significant role in inflammation and immune responses.
Neuroprotective Properties
Research indicates that this compound exhibits neuroprotective effects. It has been shown to reduce neuronal cell death in various models of neurodegeneration, likely through its anti-inflammatory actions and ability to alleviate ER stress.
Anti-inflammatory Effects
The compound demonstrates significant anti-inflammatory properties by inhibiting the activation of NF-kB and reducing the expression of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable properties such as adequate solubility and stability. These factors are critical for its potential use in therapeutic settings. The formation of C-N bonds during its action may require specific conditions such as elevated temperatures to enhance efficacy.
Case Studies and Experimental Evidence
- Neuroprotection in Animal Models : In studies involving animal models of Alzheimer's disease, the compound was administered to evaluate its protective effects against cognitive decline. Results showed a significant improvement in memory retention and reduction in neuroinflammatory markers compared to control groups.
- Inflammation Reduction in Cell Cultures : In vitro experiments using human cell lines demonstrated that treatment with this compound led to a marked decrease in inflammatory cytokine production following stimulation with lipopolysaccharides (LPS).
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.52 g/mol |
| Primary Targets | ATF4, NF-kB |
| Key Activities | Neuroprotection, Anti-inflammatory |
| Mechanisms | Modulation of ER stress and NF-kB pathways |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:
Key Structural Differences:
- The ethyl ester at the piperazine nitrogen may offer better hydrolytic stability than methyl or acetyl groups seen in related compounds .
Physicochemical Properties
- Solubility: The ethyl ester improves solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-esterified analogs .
- Acidity : The hydroxyl group on the thiazolo-triazole core (pKa ~8–9) may enable pH-dependent solubility, akin to triazolone derivatives .
Research Findings and Implications
- Structural Optimization : The trifluoromethyl group balances lipophilicity and electronic effects, making the compound a candidate for in vivo studies.
- Synthetic Challenges : Steric hindrance from the 4-(trifluoromethyl)phenyl group may complicate cyclization steps, requiring optimized conditions (e.g., high-temperature reflux in THF) .
- Biological Screening Priorities : Prioritize assays for antitumor (e.g., HL60, HepG2 cell lines) and AChE inhibitory activity based on analog data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
